5-fluoro-2-iodo-4-(trifluoromethyl)aniline
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Overview
Description
5-fluoro-2-iodo-4-(trifluoromethyl)aniline: is an aromatic amine compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-iodo-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Halogenation: Introduction of iodine and fluorine atoms to the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and other biochemical processes.
Industry:
Agrochemicals: The compound can be used in the synthesis of herbicides, insecticides, and fungicides.
Electronics: It can be used in the production of electronic materials with specific properties such as high dielectric constants and thermal stability.
Mechanism of Action
The mechanism by which 5-fluoro-2-iodo-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activities and leading to therapeutic effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 2-fluoro-5-(trifluoromethyl)aniline
- 2-(trifluoromethyl)aniline
- 3-amino-4-fluorobenzotrifluoride
Comparison: Compared to similar compounds, 5-fluoro-2-iodo-4-(trifluoromethyl)aniline is unique due to the presence of both iodine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
CAS No. |
875306-75-5 |
---|---|
Molecular Formula |
C7H4F4IN |
Molecular Weight |
305 |
Purity |
95 |
Origin of Product |
United States |
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